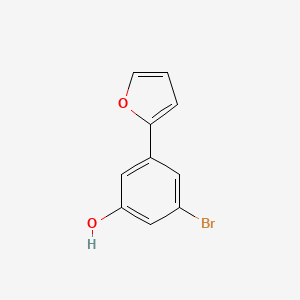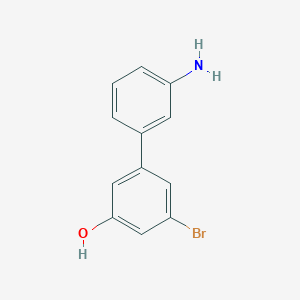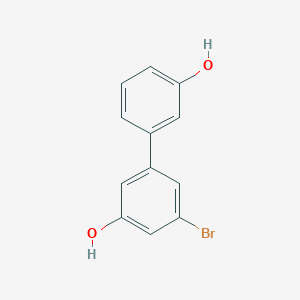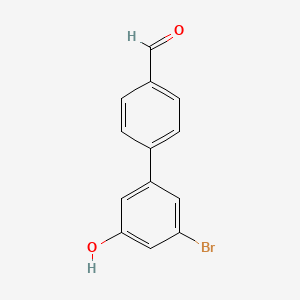
3-Bromo-5-(2-fluorophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(2-fluorophenyl)phenol, 95% (3-Br-5-F-Phenol) is a chemical compound used in a variety of scientific research applications. It is an organic compound that belongs to the family of phenols, which are compounds with the general formula C6H5OH. 3-Br-5-F-Phenol is composed of a phenol group and a bromo-fluoro group. The bromo-fluoro group consists of a bromine atom and a fluorine atom connected to the phenol group. 3-Br-5-F-Phenol is a white crystalline solid with a melting point of 125-126 °C and a boiling point of 234-235 °C. It is soluble in water, alcohols, and ethers.
Scientific Research Applications
3-Br-5-F-Phenol is used in a variety of scientific research applications. It is used in the synthesis of a variety of organic compounds, such as pharmaceuticals, pesticides, and dyes. It is also used in the synthesis of fluorescent probes and imaging agents for fluorescence microscopy, as well as in the synthesis of organic molecules for use in organic electronics. Additionally, 3-Br-5-F-Phenol is used in the synthesis of organic molecules for use in nanotechnology applications.
Mechanism of Action
3-Br-5-F-Phenol is an organic compound that is used in a variety of scientific research applications. Its mechanism of action is based on its ability to undergo a variety of chemical reactions, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and oxidation-reduction reactions. These reactions allow 3-Br-5-F-Phenol to be used in the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects
3-Br-5-F-Phenol is an organic compound that is used in a variety of scientific research applications. It is not known to have any direct biochemical or physiological effects. However, it is important to note that chemicals synthesized from 3-Br-5-F-Phenol may have biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
3-Br-5-F-Phenol is an organic compound that is used in a variety of scientific research applications. It has several advantages for use in laboratory experiments, including its low cost, its high purity, and its ease of synthesis. Additionally, 3-Br-5-F-Phenol is relatively stable and has a wide range of applications. However, it is important to note that 3-Br-5-F-Phenol is a hazardous chemical and must be handled with care.
Future Directions
3-Br-5-F-Phenol is an organic compound that is used in a variety of scientific research applications. There are a number of potential future directions for research involving 3-Br-5-F-Phenol, including the development of new synthesis methods, the development of new applications for the compound, and the exploration of its biochemical and physiological effects. Additionally, 3-Br-5-F-Phenol could be used in the development of new materials for use in nanotechnology applications.
Synthesis Methods
3-Br-5-F-Phenol is typically synthesized through a two-step process involving the reaction of 2-fluorobenzaldehyde with bromine and then the reaction of the resulting bromo-fluoro compound with phenol. In the first step, 2-fluorobenzaldehyde is reacted with bromine and water to form a bromo-fluoro compound. In the second step, the bromo-fluoro compound is reacted with phenol and an acid catalyst (e.g., sulfuric acid) to form 3-Br-5-F-Phenol.
properties
IUPAC Name |
3-bromo-5-(2-fluorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFO/c13-9-5-8(6-10(15)7-9)11-3-1-2-4-12(11)14/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACGBBIDBVUCIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)Br)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686356 |
Source


|
| Record name | 5-Bromo-2'-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262002-78-7 |
Source


|
| Record name | 5-Bromo-2'-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6383081.png)

![2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383100.png)
![2-Nitro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383106.png)

![2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383127.png)







